molecular formula C12H12O4 B14358225 (3Z)-3-butylidene-4,5-dihydroxy-2-benzofuran-1(3H)-one CAS No. 91652-79-8

(3Z)-3-butylidene-4,5-dihydroxy-2-benzofuran-1(3H)-one

Cat. No.: B14358225
CAS No.: 91652-79-8
M. Wt: 220.22 g/mol
InChI Key: PRMVTSHKUKCUMS-WTKPLQERSA-N
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Description

(3Z)-3-butylidene-4,5-dihydroxy-2-benzofuran-1(3H)-one is a chemical compound with a unique structure that includes a benzofuran ring substituted with a butylidene group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-butylidene-4,5-dihydroxy-2-benzofuran-1(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a benzofuran derivative with a butylidene precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-butylidene-4,5-dihydroxy-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield benzofuran-1,3-dione derivatives, while reduction of the butylidene group may yield 3-butyl-4,5-dihydroxy-2-benzofuran-1(3H)-one .

Scientific Research Applications

(3Z)-3-butylidene-4,5-dihydroxy-2-benzofuran-1(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Z)-3-butylidene-4,5-dihydroxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the butylidene moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-butylidene-4-hydroxy-2-benzofuran-1(3H)-one: Similar structure but with one hydroxyl group.

    (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1(3H)-one: Similar structure but with one hydroxyl group at a different position.

    (3Z)-3-butylidene-4,5-dimethoxy-2-benzofuran-1(3H)-one: Similar structure but with methoxy groups instead of hydroxyl groups.

Uniqueness

(3Z)-3-butylidene-4,5-dihydroxy-2-benzofuran-1(3H)-one is unique due to the presence of two hydroxyl groups, which confer specific chemical reactivity and biological activity. This compound’s unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

CAS No.

91652-79-8

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

(3Z)-3-butylidene-4,5-dihydroxy-2-benzofuran-1-one

InChI

InChI=1S/C12H12O4/c1-2-3-4-9-10-7(12(15)16-9)5-6-8(13)11(10)14/h4-6,13-14H,2-3H2,1H3/b9-4-

InChI Key

PRMVTSHKUKCUMS-WTKPLQERSA-N

Isomeric SMILES

CCC/C=C\1/C2=C(C=CC(=C2O)O)C(=O)O1

Canonical SMILES

CCCC=C1C2=C(C=CC(=C2O)O)C(=O)O1

Origin of Product

United States

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